Nitroclofene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

ニトロクロフェンの調製には、いくつかの合成経路があります。一般的な方法の1つは、クロフィブラートのニトロ化であり、これは制御された条件下でクロフィブラートの芳香族環にニトロ基を導入するプロセスです。 工業生産方法では、多くの場合、大規模なニトロ化反応が行われ、その後、精製工程によって目的の生成物が分離されます .

化学反応の分析

ニトロクロフェンは、次のようなさまざまな化学反応を起こします。

酸化: ニトロクロフェンは、使用される試薬や条件に応じて、さまざまな生成物を生成するために酸化することができます。

還元: ニトロクロフェンのニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。

置換: ニトロクロフェンは、ニトロ基が他の官能基に置き換わる求核置換反応を起こすことができます。

これらの反応に使用される一般的な試薬には、水素ガス、パラジウムなどの触媒、アミンなどの求核剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

ニトロクロフェンは、科学研究で以下のようないくつかの用途があります。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: ニトロクロフェンは、フマル酸レダクターゼ系を阻害するため、寄生生物におけるエネルギー代謝の研究に役立つツールです。

医学: 寄生虫感染症を標的にすることなど、潜在的な治療用途を探求する研究が進行中です。

作用機序

ニトロクロフェンは、成虫の肝臓吸虫のフマル酸レダクターゼ系を選択的に阻害することで作用します。 この酵素は、寄生虫のエネルギー代謝に不可欠であり、その阻害はエネルギー産生プロセスを阻害し、寄生虫の死につながります .

類似化合物との比較

ニトロクロフェンは、次のような他の類似化合物と比較することができます。

クロフィブラート酸: ニトロクロフェンの合成に使用される関連化合物。

ニトロフラントイン: 抗菌作用を持つ別のニトロ含有化合物。

ニトロベンゼン: さまざまな化学反応で使用される、より単純なニトロ化合物。

ニトロクロフェンのユニークさは、フマル酸レダクターゼ系を選択的に阻害することにあるため、他の多くのニトロ化合物では一般的な標的ではありません .

生物活性

Nitroclofene, a nitro compound primarily used as an anthelmintic agent in veterinary medicine, exhibits a range of biological activities that are significant for both therapeutic applications and toxicological assessments. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and associated risks.

This compound's biological activity is largely attributed to its nitro group, which plays a dual role as both a pharmacophore and a toxicophore. The nitro group can undergo reduction to form amine derivatives, which are crucial for its biological effects. This reduction process is facilitated by enzymatic reactions involving NADH or NADPH as reducing agents. The resulting products can interact with various biomolecules, leading to both beneficial and adverse effects.

Table 1: Mechanisms of Action of this compound

| Mechanism | Description |

|---|---|

| Reduction of Nitro Group | Conversion to amine derivatives that can interact with proteins and enzymes. |

| Electrophilic Interactions | Reacts with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity. |

| Vasodilation | Acts as a nitric oxide donor, increasing cGMP levels in vascular smooth muscle cells. |

2. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is particularly noted against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Pseudomonas aeruginosa. The presence of the nitro group enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity of this compound derivatives, it was found that compounds with nitro groups at the C2 and C4 positions on a pyrrole ring showed significant antibacterial activity, with minimum inhibitory concentrations (MIC) recorded at 20 μM against S. aureus and 30 μM against P. aeruginosa .

3. Anti-inflammatory Properties

Nitro compounds like this compound have been implicated in anti-inflammatory pathways. They can modulate cellular signaling by interacting with proteins involved in inflammatory responses. For instance, nitro fatty acids derived from similar structures have shown cytoprotective effects by inhibiting the NF-kB signaling pathway.

Research Findings:

- This compound has been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as an anti-inflammatory agent .

4. Vasodilatory Effects

The vasodilatory activity of this compound is linked to its ability to release nitric oxide (NO) upon reduction of the nitro group. This action leads to increased intracellular cGMP levels, resulting in relaxation of vascular smooth muscle cells and subsequent vasodilation.

Mechanism Summary:

- NO Release: The bio-reduction of the nitro group releases NO.

- cGMP Increase: NO activates guanylate cyclase, increasing cGMP levels.

- Calcium Regulation: Elevated cGMP promotes calcium efflux from cells, leading to muscle relaxation.

5. Toxicological Considerations

While this compound shows promise in various therapeutic applications, its potential toxicity cannot be overlooked. The reduction of the nitro group can lead to the formation of reactive intermediates that may cause mutagenic effects or interact adversely with cellular components.

Table 2: Toxicological Risks Associated with this compound

| Risk Factor | Description |

|---|---|

| Mutagenicity | Potential formation of DNA-reactive species during metabolic conversion. |

| Cytotoxicity | High concentrations may lead to cellular damage and apoptosis. |

| Environmental Impact | Residual compounds can affect non-target organisms in agricultural settings. |

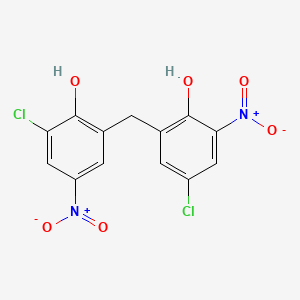

特性

CAS番号 |

39224-48-1 |

|---|---|

分子式 |

C13H8Cl2N2O6 |

分子量 |

359.11 g/mol |

IUPAC名 |

2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-4-nitrophenol |

InChI |

InChI=1S/C13H8Cl2N2O6/c14-8-2-6(13(19)11(4-8)17(22)23)1-7-3-9(16(20)21)5-10(15)12(7)18/h2-5,18-19H,1H2 |

InChIキー |

DIRNVHCNISKNQF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |

正規SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |

Key on ui other cas no. |

39224-48-1 |

同義語 |

nitroclofene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。